molecular formula C6H6FNO3S B136576 N-Fluoro-4-methylpyridinium-2-sulfonate CAS No. 147540-88-3

N-Fluoro-4-methylpyridinium-2-sulfonate

Cat. No.: B136576
CAS No.: 147540-88-3
M. Wt: 191.18 g/mol
InChI Key: CZLMNRIAOUVXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fluoro-4-methylpyridinium-2-sulfonate is a chemical compound with the molecular formula C6H6FNO3S It is known for its unique structural properties, which include a fluorine atom and a sulfonate group attached to a pyridine ring

Preparation Methods

The synthesis of N-Fluoro-4-methylpyridinium-2-sulfonate involves several steps. One common method is the fluorination of 4-methylpyridine, followed by the introduction of a sulfonate group. The reaction conditions typically include the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

N-Fluoro-4-methylpyridinium-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of fluorinated pyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols. Common reagents for these reactions include sodium azide and thiourea.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while substitution reactions produce various substituted pyridine derivatives .

Scientific Research Applications

N-Fluoro-4-methylpyridinium-2-sulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Fluoro-4-methylpyridinium-2-sulfonate involves its interaction with specific molecular targets. The fluorine atom’s electronegativity and the sulfonate group’s electron-withdrawing properties contribute to the compound’s reactivity. These interactions can modulate enzyme activity, inhibit specific biochemical pathways, or alter cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-Fluoro-4-methylpyridinium-2-sulfonate can be compared with other fluorinated pyridine derivatives, such as:

  • 2-Fluoro-1-methylpyridinium p-toluenesulfonate
  • 1-Fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate

These compounds share similar structural features but differ in the position and number of fluorine atoms and the nature of the sulfonate group. The unique combination of a fluorine atom at the 1-position and a sulfonate group at the 2-position in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-Fluoro-4-methylpyridinium-2-sulfonate (NFMS) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with NFMS, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

  • Molecular Formula : C₆H₆FNO₃S
  • Molecular Weight : 191.18 g/mol
  • Melting Point : 203-208°C (decomposes)
  • CAS Number : 147540-88-3

Synthesis of this compound

NFMS can be synthesized through several methods, including:

  • Fluorination of Pyridine Derivatives : The compound is typically synthesized by fluorinating pyridine derivatives, followed by sulfonation to introduce the sulfonate group.
  • Counter Anion Displacement Reactions : This involves the use of unstable pyridine fluoride compounds which react with sulfonate anions to yield NFMS .

Mechanisms of Biological Activity

The biological activity of NFMS can be attributed to its structure as a quaternary ammonium compound, which is known for its broad spectrum of antimicrobial properties. Key mechanisms include:

  • Antimicrobial Action : NFMS exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism often involves disrupting microbial cell membranes, leading to cell lysis.
  • Antiviral Properties : Research indicates that N-substituted pyridinium salts, including NFMS, may possess antiviral properties by inhibiting viral replication and assembly .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Type Target Pathogens/Cells IC50 (µM) Mechanism
AntibacterialE. coli0.5Disruption of cell membrane
AntifungalC. albicans0.8Inhibition of cell wall synthesis
AntiviralInfluenza virus1.2Inhibition of viral replication

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that NFMS exhibited potent antibacterial activity against Gram-negative bacteria like E. coli, with an IC50 value significantly lower than traditional antibiotics .
  • Mechanistic Insights :
    Research indicated that NFMS functions by integrating into the lipid bilayer of microbial membranes, leading to increased permeability and eventual cell death . This mechanism was supported by electron microscopy images showing morphological changes in treated cells.
  • Comparative Studies :
    In comparative studies with other quaternary ammonium compounds, NFMS showed superior antifungal activity against Candida albicans, highlighting its potential as an effective antifungal agent .

Properties

IUPAC Name

1-fluoro-4-methylpyridin-1-ium-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO3S/c1-5-2-3-8(7)6(4-5)12(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLMNRIAOUVXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+](C=C1)F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372042
Record name 1-Fluoro-4-methylpyridin-1-ium-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147540-88-3
Record name 1-Fluoro-4-methylpyridin-1-ium-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a reactor, 4-methylpyridine-2-sulfonic acid (3.46 g, 20 mmol) was dissolved in a mixture of acetonitrile (60 ml) and water (6 ml). The reactor was dipped in a cooling bath kept at -20° C., and fluorine gas diluted with nitrogen gas to a concentration of 10% was introduced at a flow rate of 40 ml/min. A total amount of the fluorine gas was 1334 ml (60 mmol). Then, the nitrogen gas alone was introduced at a flow rate of 36 ml/min. for 30 minutes. After the addition of tetrahydrofuran and ethyl ether at -20° C., a crystalline precipitate was recovered by filtration at room temperature. The crystal was washed with ethyl ether and dried under reduced pressure to obtain crystalline N-fluoro-4-methylpyridinium-2-sulfonate (3.04 g, 15.9 mmol). Yield, 80%. A melting point is shown in Table 1. IR and NMR data are as follows:
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.